1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features multiple functional groups, including methoxy, phenyl, oxadiazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the phenyl group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the sulfanyl group: This can be done through nucleophilic substitution reactions.
Methoxylation: Introduction of methoxy groups can be achieved via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of methoxy groups could yield various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of new materials with specific properties.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-[(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone: can be compared with other compounds containing oxadiazole rings, methoxy groups, or sulfanyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H26N2O5S |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H26N2O5S/c1-14(2)17-8-6-15(3)10-20(17)29-12-22-24-25-23(30-22)31-13-18(26)16-7-9-19(27-4)21(11-16)28-5/h6-11,14H,12-13H2,1-5H3 |
InChI Key |
BFGBKMDOIWIJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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